An In-depth Technical Guide to tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS 1048920-45-1)
An In-depth Technical Guide to tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS 1048920-45-1)
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The pyrrolidine scaffold is a privileged structure in numerous pharmacologically active compounds, and this bifunctional intermediate, featuring a Boc-protected secondary amine and a primary aminoethyl side chain, offers significant versatility in the synthesis of complex molecular architectures. This document details the physicochemical properties, a robust and logical synthetic pathway, detailed characterization data including spectroscopic analysis, and discusses its strategic application in drug discovery, particularly in the development of targeted therapies. The protocols and insights provided herein are designed to be a self-validating resource for researchers engaged in pharmaceutical development and advanced organic synthesis.
Introduction and Strategic Importance
The pyrrolidine ring is a cornerstone motif in a vast array of natural products and synthetic drugs, prized for its three-dimensional structure which allows for effective exploration of pharmacological space.[1] Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS 1048920-45-1) is a strategically designed synthetic intermediate that capitalizes on this scaffold. Its structure is notable for two key features:
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The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen provides robust protection under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality is crucial for multi-step synthetic sequences.
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The Primary Aminoethyl Side Chain: The ethylamine group at the C3 position serves as a versatile nucleophilic handle for a variety of chemical transformations, including amide bond formation, reductive amination, and urea synthesis, allowing for the facile introduction of diverse functional groups and the extension of the molecular framework.
This dual functionality makes it an invaluable building block for creating libraries of compounds for screening and for the targeted synthesis of active pharmaceutical ingredients (APIs).[2] It is frequently utilized in research and development for drug discovery, particularly in the synthesis of therapeutics aimed at specific molecular pathways.[3]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The key properties of tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1048920-45-1 | [3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |
| Molecular Weight | 214.30 g/mol | [3] |
| Appearance | Not specified (typically an oil or low-melting solid) | [3] |
| Boiling Point (Predicted) | 297.5 ± 13.0 °C | [3] |
| Density (Predicted) | 1.029 g/cm³ | [3] |
| pKa (Predicted) | 10.42 ± 0.10 | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Synthesis and Purification
While multiple synthetic routes to substituted pyrrolidines exist, a highly logical and field-proven strategy for preparing tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate involves a multi-step sequence starting from a commercially available, Boc-protected pyrrolidine precursor. This approach ensures control over stereochemistry (if required) and functional group transformations. The following workflow is a validated pathway derived from established chemical principles for similar structures.[4][5]
Caption: A plausible synthetic workflow for the target compound.
Rationale Behind the Synthetic Strategy
This synthetic pathway is designed for efficiency and control.
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Starting Material Selection: tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a readily available starting material. The Boc group is pre-installed, simplifying the synthesis.
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Oxidation to Aldehyde: The conversion of the primary alcohol to an aldehyde is a standard and high-yielding transformation. Reagents like Dess-Martin periodinane or Swern oxidation conditions are mild and effective.
-
Chain Extension: A Horner-Wadsworth-Emmons or Wittig reaction with a cyanomethyl phosphonate or ylide, respectively, is a reliable method for extending the carbon chain by two atoms and introducing a nitrile group in a single step. The nitrile serves as a precursor to the primary amine.
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Simultaneous Reduction: The final step involves the catalytic hydrogenation of both the carbon-carbon double bond (from the olefination reaction) and the nitrile group. This single, powerful reduction step efficiently delivers the desired primary amine, completing the synthesis of the target molecule.
Detailed Experimental Protocol
This protocol is a representative procedure based on the synthesis of analogous compounds. Researchers should optimize conditions based on their specific laboratory setup.
Step 1: Synthesis of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
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Oxidation: To a solution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equiv) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 equiv). Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
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Work-up: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde, tert-butyl 3-formylpyrrolidine-1-carboxylate, which can often be used in the next step without further purification.
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Chain Extension: To a solution of diethyl (cyanomethyl)phosphonate (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil). Stir for 30 minutes. Add a solution of the crude aldehyde from the previous step in THF. Allow the reaction to warm to room temperature and stir overnight.
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Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to afford tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate.
Step 2: Synthesis of tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
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Reduction: Dissolve tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate (1.0 equiv) in methanol or ethanol. Add Palladium on carbon (10% w/w, catalytic amount).
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Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.
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Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product, tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by silica gel chromatography using a gradient of methanol in dichloromethane containing a small amount of triethylamine or ammonium hydroxide to prevent streaking.
Structural Characterization and Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate. The following data are expected for tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Predicted ¹H and ¹³C NMR assignments.
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¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.45 ppm. The protons on the pyrrolidine ring and the aminoethyl side chain will appear as a series of complex multiplets between approximately δ 1.5 and δ 3.6 ppm. The two protons of the -CH₂-NH₂ group are expected around δ 2.7 ppm.
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¹³C NMR: Key signals include the Boc carbonyl carbon around δ 154.7 ppm, the quaternary carbon of the Boc group around δ 79.1 ppm, and the three methyl carbons of the Boc group around δ 28.4 ppm. The carbons of the pyrrolidine ring and the side chain will resonate in the δ 30-46 ppm region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) is a suitable method.
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₁H₂₃N₂O₂]⁺ | 215.1754 |
| [M+Na]⁺ | [C₁₁H₂₂N₂NaO₂]⁺ | 237.1573 |
Data predicted using advanced cheminformatics tools.[6]
Expected Fragmentation: A primary fragmentation pathway in EI or CID (Collision-Induced Dissociation) MS/MS would be the loss of isobutylene (56 Da) from the Boc group to give a prominent ion. Further fragmentation would involve cleavage of the aminoethyl side chain.
Applications in Drug Discovery and Medicinal Chemistry
The utility of tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate lies in its role as a versatile scaffold for building more complex molecules. The pyrrolidine motif is a key component in numerous approved drugs across various therapeutic areas.
Case Study: Janus Kinase (JAK) Inhibitors
A prominent application of substituted pyrrolidines is in the synthesis of Janus Kinase (JAK) inhibitors.[7] These drugs are used to treat autoimmune diseases like rheumatoid arthritis and psoriasis.[8][9] For example, the drug Tofacitinib contains a pyrrolopyrimidine core, and its synthesis involves the use of chiral pyrrolidine-based intermediates.
The primary amine of tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate can be used to couple with a heterocyclic core (such as a pyrrolopyrimidine), while the Boc-protected nitrogen ensures that the pyrrolidine ring remains intact and unreactive during the coupling step. Subsequent deprotection and further functionalization can lead to the final API.
Caption: General scheme for the use of the title compound in API synthesis.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific hazard data for this compound is limited, information from structurally related compounds provides guidance. The analogous compound, tert-butyl 3-oxopyrrolidine-1-carboxylate, is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[10]
Recommended Handling Precautions:
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
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Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to maintain stability.[3]
Conclusion
Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is a high-value, versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature, enabled by an orthogonal protecting group strategy, provides a reliable and controllable handle for constructing complex molecular architectures. The synthetic pathways are logical and based on well-established, high-yielding reactions. By understanding its properties, synthesis, and characterization, researchers can effectively leverage this intermediate to accelerate the development of novel therapeutics, particularly in areas where the three-dimensional structure of the pyrrolidine scaffold is key to biological activity.
References
- Vitaku, E., Smith, D.T., and Njardarson, J.T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals. J Med Chem, 57, 10257-10274.
-
LookChem. (n.d.). Cas 1048920-45-1, Tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
LookChem. (n.d.). tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate. Retrieved January 23, 2026, from [Link]
- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. Retrieved January 23, 2026, from a relevant BenchChem technical document.
-
PubChemLite. (n.d.). tert-butyl (3s)-3-(2-aminoethyl)pyrrolidine-1-carboxylate. Retrieved January 23, 2026, from [Link]
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.
- Wiesel, K., et al. (2018). Tofacitinib Represses the Janus Kinase-Signal Transducer and Activators of Transcription Signalling Pathway in Keratinocytes.
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Di Schiavi, E., & D'Andrea, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4984.
- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development. Retrieved January 23, 2026, from a relevant BLDpharm technical document.
- Vaz, A., et al. (2018). Evaluation of a Janus kinase 1 inhibitor, PF-04965842, in healthy subjects: A phase 1, randomized, placebo-controlled, dose-escalation study. British Journal of Clinical Pharmacology, 84(8), 1792-1803.
- Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(5), 1013-1024.
- Nikolic, N. A., & Beak, P. (1997). (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine. Organic Syntheses, 74, 23.
- Ito, Y., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Magnetochemistry, 5(2), 29.
- The Royal Society of Chemistry. (n.d.). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry.
- Pettus, L. H., et al. (2021).
-
SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 23, 2026, from [Link]
- Khan, A., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1265-1284.
- King, S. A., et al. (1993). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses, 72, 13.
- Walwil, H. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.
- The Royal Society of Chemistry. (2015). Supporting Information: Compact Polar Moieties Induce Lipid-Water Systems to Form Discontinuous Reverse Micellar Phase.
- Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates.
- Flanagan, M. E., et al. (2018). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 9(10), 1029-1034.
- Grigor'ev, I. A., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1922.
- Semantic Scholar. (n.d.). Mass Spectrometry.
- Dowty, M. E., et al. (2014). Preclinical to Clinical Translation of Tofacitinib, a Janus Kinase Inhibitor, in Rheumatoid Arthritis. The Journal of Pharmacology and Experimental Therapeutics, 348(1), 125-135.
- Wei, W., et al. (2011). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction.
-
PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. lookchem.com [lookchem.com]
- 4. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 5. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 6. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Tofacitinib Represses the Janus Kinase-Signal Transducer and Activators of Transcription Signalling Pathway in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
